REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7](=[O:14])[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:5][CH:4]=[C:3]1[C:15]([O:17]C)=[O:16].[OH-].[Na+]>CO>[CH3:1][N:2]1[C:6]([C:7](=[O:14])[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:5][CH:4]=[C:3]1[C:15]([OH:17])=[O:16] |f:1.2|
|
Name
|
Methyl 1-methyl-5-benzoylpyrrole-2-carboxylate
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C1C(C1=CC=CC=C1)=O)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
FILTRATION
|
Details
|
recovered by filtration (0.47 g., m.p. 178°-181° C.)
|
Type
|
CUSTOM
|
Details
|
Recrystallization from acetone/hexane afforded product for analysis (0.34 g., m.p. 178°-180° C.)
|
Name
|
|
Type
|
|
Smiles
|
CN1C(=CC=C1C(C1=CC=CC=C1)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |